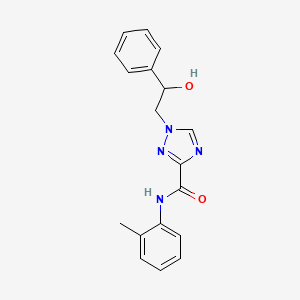

![molecular formula C27H28N4O3S B2422079 N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683770-08-3](/img/structure/B2422079.png)

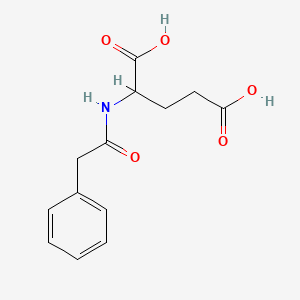

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone methyltransferase enzyme that catalyzes the methylation of histone H3 at lysine 9. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.

Scientific Research Applications

Antibacterial Agent

The compound has been synthesized and evaluated as a potential antibacterial agent . It showed promising activity against Staphylococcus aureus, with certain derivatives exhibiting maximum activity .

Antiviral Agent

Indole derivatives, which are structurally similar to the compound, have been reported to possess antiviral activity . They have been prepared and investigated for their antiviral activity against a broad range of RNA and DNA viruses .

Antitubercular Agent

The compound has been synthesized and evaluated for its potential antitubercular activity . Certain derivatives have been found to be effective against Mycobacterium tuberculosis .

Antioxidant

The compound has been synthesized and evaluated for its potential antioxidant activity . Certain derivatives have been found to exhibit antioxidant properties .

Allosteric Activator of Human Glucokinase

The compound has been synthesized and evaluated as an allosteric activator of human glucokinase . This suggests potential applications in the treatment of type-2 diabetes .

Anticancer Agent

Benzimidazole derivatives, which are structurally similar to the compound, have been reported to possess anticancer activity . They have been prepared and investigated for their potential anticancer activity .

Organic Light-Emitting Diodes (OLEDs)

The compound has been used as functional materials in organic light-emitting diodes (OLEDs) . Information about the solubilities of the compound in organic solvents is crucial for the preparation of inks toward inkjet printing technology, which is considered to be a next-generation manufacturing method for OLED production .

Fast Proton-Induced Fission

The compound has been investigated for fast proton-induced fission . This suggests potential applications in nuclear research .

properties

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S/c1-31(22-10-3-2-4-11-22)35(33,34)23-16-14-19(15-17-23)27(32)28-21-9-7-8-20(18-21)26-29-24-12-5-6-13-25(24)30-26/h5-9,12-18,22H,2-4,10-11H2,1H3,(H,28,32)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPCHJONGATACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

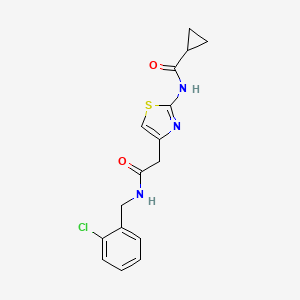

![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B2421996.png)

![N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B2422001.png)

![N-(2,5-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2422002.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2422005.png)

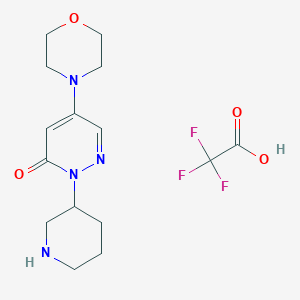

![N,6-dimethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422014.png)

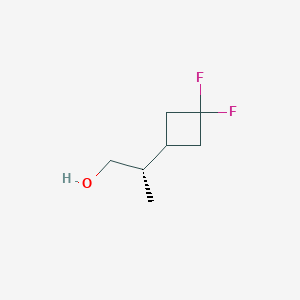

![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)